N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases. It was developed by Pfizer and has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.
Scientific Research Applications
- DW-8 , a derivative of this compound, exhibits potent antiproliferative effects in colon cancer cells. It selectively targets cancerous colon cells (HCT116, HT29, and SW620) with IC50 values ranging from 5.80 µM to 8.50 µM. Importantly, it shows minimal toxicity to non-cancerous colon cells (CRL1459) .
- The compound has been synthesized through a reaction involving 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has potential applications in medicinal chemistry .
- An improved three-step process for synthesizing gefitinib (an anticancer drug) involves the use of intermediates derived from this compound. The protocol includes isolation, characterization, and alkylation steps .
Anticancer Activity
Thiazole Synthesis
Gefitinib Synthesis
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation .
Mode of Action
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This results in the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways leads to the suppression of tumor growth .
Pharmacokinetics
It is known that the compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The result of the action of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is the inhibition of tumor growth . This is achieved through the induction of apoptosis, or programmed cell death, in cancer cells . The compound induces apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZQSDVZGDDKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.